molecular formula C12H17N3O5 B6219307 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid CAS No. 2758005-36-4

6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid

Cat. No.: B6219307
CAS No.: 2758005-36-4
M. Wt: 283.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is a compound characterized by its unique structural features, integrating a pyrazolo[3,2-b][1,3]oxazine core with an appended carboxylic acid group. This structure offers intriguing potential in medicinal and chemical research due to its diverse chemical reactivity and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. A common route might include:

  • Formation of the pyrazolo[3,2-b][1,3]oxazine ring: This could be achieved through cyclization reactions involving appropriate precursors, such as hydrazines and 1,3-oxazines under acidic or basic conditions.

  • Introduction of the carboxylic acid group: Functionalization of the ring structure, often through carboxylation reactions using reagents like carbon dioxide or its derivatives.

Industrial Production Methods

For industrial-scale production, the process requires optimization for yield and purity. This often includes:

  • Catalysis: Using catalysts to enhance reaction rates and selectivity.

  • Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation, potentially transforming its functional groups into more oxidized states.

  • Reduction: Conversely, reduction can modify its structure, possibly impacting its oxazine and pyrazole rings.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: Like lithium aluminium hydride or sodium borohydride.

  • Solvents: Depend on the reaction, often using water, alcohols, or organic solvents like dichloromethane.

Major Products Formed

Products vary based on reaction conditions, potentially resulting in derivatives with enhanced or modified biological activities, such as substituted carboxylic acids or modified oxazine rings.

Scientific Research Applications

The compound is widely studied for its applications in various fields:

  • Chemistry: As an intermediate in synthesizing complex organic molecules.

  • Biology: Investigated for its potential as a bioactive molecule.

  • Industry: Used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The compound's mechanism of action is typically explored through its interactions at the molecular level:

  • Molecular Targets: It may target specific enzymes or receptors.

  • Pathways Involved: Often modulates biochemical pathways, potentially impacting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid

  • 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid

Uniqueness

6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid stands out due to the tert-butoxy carbonyl group, which can influence its chemical reactivity and stability, making it a valuable compound in synthetic chemistry.

Fascinating stuff, right? How can we take this even further?

Properties

CAS No.

2758005-36-4

Molecular Formula

C12H17N3O5

Molecular Weight

283.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.